3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride chemical properties
3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride
Abstract
This technical guide provides a comprehensive overview of 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride, a highly reactive chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, its chemical behavior can be expertly predicted based on the well-established properties of its constituent moieties: the 2-methyl-4-arylthiazole core and the benzoyl chloride functional group. This document delineates its physicochemical properties, provides a robust protocol for its synthesis from its carboxylic acid precursor, explores its characteristic reactivity, and discusses its potential as a versatile building block for creating libraries of bioactive compounds. Emphasis is placed on safe handling protocols and the rationale behind experimental design, ensuring both scientific integrity and operational safety.
Introduction and Strategic Importance
3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride is a bifunctional organic compound featuring a reactive acyl chloride group attached to a phenyl ring, which is in turn substituted with a 2-methylthiazole heterocycle. The strategic importance of this molecule lies in its potential as a scaffold in drug discovery. The thiazole ring and its derivatives are integral components of numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of the highly electrophilic benzoyl chloride moiety provides a reactive handle for covalently linking this privileged thiazole core to various nucleophilic fragments, enabling the systematic synthesis of novel ester and amide libraries for biological screening.
Physicochemical and Predicted Spectroscopic Properties
The fundamental properties of the title compound are derived from its molecular structure. These predicted values are essential for experimental planning, from reaction stoichiometry to analytical characterization.
| Property | Value | Source |
| IUPAC Name | 3-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride | - |
| Molecular Formula | C₁₁H₈ClNOS | Calculated |
| Molecular Weight | 237.71 g/mol | Calculated |
| CAS Number | Not available | - |
| Precursor Acid CAS | 28077-41-0 (for 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid) | [3] |
Predicted Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a singlet for the thiazole proton (~7.5-7.8 ppm), a singlet for the methyl group (~2.7-2.8 ppm), and a complex multiplet pattern for the four protons on the benzene ring in the aromatic region (~7.6-8.4 ppm). The protons ortho to the carbonyl chloride will be the most downfield shifted.
-
¹³C NMR (CDCl₃, 100 MHz): Key predicted signals include the carbonyl carbon (~168-170 ppm), the methyl carbon (~19-20 ppm), and multiple signals for the aromatic and thiazole carbons between ~115-165 ppm.
-
Infrared (IR) Spectroscopy (ATR): The most prominent and diagnostic peak will be the strong C=O stretching vibration of the acyl chloride, expected in the range of 1770-1810 cm⁻¹. Other significant absorptions would include C=C and C=N stretching in the 1500-1600 cm⁻¹ region.
Synthesis and Purification
The most direct and reliable synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid[3]. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[4][5]
Detailed Experimental Protocol
Objective: To convert 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid to 3-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride.
Materials:
-
3-(2-methyl-1,3-thiazol-4-yl)benzoic acid
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous dichloromethane (DCM) or toluene
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Equip a flame-dried, two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution to neutralize HCl and SO₂ gas). Ensure the entire apparatus is under a positive pressure of inert gas.
-
Charging the Flask: To the flask, add 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene, approx. 5 mL per gram of acid) followed by the slow, dropwise addition of thionyl chloride (1.5-2.0 eq) at room temperature.
-
Catalysis: Add a single drop of DMF as a catalyst. The initiation of gas evolution (HCl, SO₂) should be observed.[6]
-
Reaction: Heat the mixture to reflux (for toluene, ~110°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution. A clear, homogeneous solution is typically formed.[6]
-
Workup: After cooling the reaction to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Causality Note: It is critical to remove all excess SOCl₂ as its boiling point (76°C) is lower than that of the product, but co-distillation can occur.
-
Purification: The crude benzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Caption: Synthetic workflow for the preparation of the title compound.
Chemical Reactivity and Handling
The chemistry of 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride is dominated by the electrophilic nature of the acyl chloride carbon. It is a potent acylating agent that reacts readily with a wide range of nucleophiles.[7]
Key Reactions
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Hydrolysis: Reacts vigorously, often violently, with water and atmospheric moisture to hydrolyze back to the parent carboxylic acid and generate corrosive hydrochloric acid gas.[7][8] This necessitates storage and handling under strictly anhydrous conditions.
-
Alcoholysis: Reacts with alcohols to form the corresponding esters. This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.
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Aminolysis: Reacts rapidly with primary and secondary amines to yield stable amides. This is one of the most common and valuable applications of this intermediate in medicinal chemistry. The Schotten-Baumann conditions, using a base like aqueous NaOH or pyridine, are often employed.[7]
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), it can acylate aromatic rings to form diaryl ketones.[7]
Caption: Major reaction pathways for the title compound.
Handling and Storage
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Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, well-ventilated area away from moisture and incompatible materials.[9]
-
Handling: All manipulations should be performed in a chemical fume hood.[10] Handlers must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11] Due to its reactivity with water, non-aqueous fire extinguishers (e.g., dry powder, CO₂) should be used.[8]
Application as a Scaffold in Drug Discovery
The primary value of 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride is as a molecular scaffold for constructing compound libraries. By reacting it with a diverse set of commercially available amines or alcohols, researchers can rapidly generate a large number of novel amide and ester derivatives. This parallel synthesis approach is a cornerstone of modern hit-to-lead optimization in drug discovery.
The 2-aminothiazole core, a close structural relative, is a well-known pharmacophore present in drugs with a wide array of activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][12] This compound allows for the strategic placement of the 2-methyl-4-arylthiazole moiety onto various molecular frameworks to probe structure-activity relationships (SAR).
Caption: Use as a scaffold for generating diverse compound libraries.
Environmental, Health, and Safety (EHS) Summary
3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride should be treated with extreme caution, adopting the safety profile of highly reactive acyl chlorides like benzoyl chloride.[8]
| Hazard Class | Description |
| Corrosive | Causes severe skin burns and eye damage.[11] It is a lachrymator (tear-producing agent).[13] |
| Water Reactive | Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[8][13] |
| Inhalation Toxicity | Inhalation of vapors can cause severe irritation to the respiratory tract.[11] |
Personal Protective Equipment (PPE) and First Aid
| PPE | Specification | First Aid Measures |
| Eye/Face | Chemical splash goggles and face shield.[14] | Eyes: Immediately flush with large amounts of water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[8] |
| Skin | Permeation-resistant gloves (e.g., butyl rubber, Viton) and lab coat.[11] | Skin: Immediately remove contaminated clothing. Wash affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[13] |
| Respiratory | Use only in a chemical fume hood. If exposure risk is high, use a NIOSH-approved respirator with an organic vapor cartridge.[11] | Inhalation: Move person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[14] |
| Spills | Absorb with a dry, inert material (e.g., sand, vermiculite). Do NOT use water.[9] Collect in a sealed container for proper disposal. | Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14] |
References
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PrepChem.com. (n.d.). Preparation of benzoyl chloride. Retrieved from [Link]
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Allen Institute for AI. (n.d.). How is benzoic acid converted to Benzyl chloride. Retrieved from [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzoyl Chloride. Retrieved from [Link]
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Allen Institute for AI. (n.d.). Benzoyl chloride is prepared from benzoic acid by. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
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Lanxess. (n.d.). Product Safety Assessment: Benzoyl Chloride. Retrieved from [Link]
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YouTube. (2024, June 17). Making benzoyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. Retrieved from [Link]
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Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
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International Labour Organization. (n.d.). International Chemical Safety Cards: ACETYL CHLORIDE. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-4-phenyl-1,3-thiazole. Retrieved from [Link]
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Molbase. (n.d.). 3-(2-METHYL-1,3-THIAZOL-4-YL)BENZOIC ACID. Retrieved from [Link]
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PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Phenylthiazole. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Retrieved from [Link]
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ResearchGate. (2011). Bioactive Thiazole and Benzothiazole Derivatives. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). 2-Thiazolamine, 4-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]
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ResearchGate. (2013). (PDF) Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Retrieved from [Link]
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MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
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